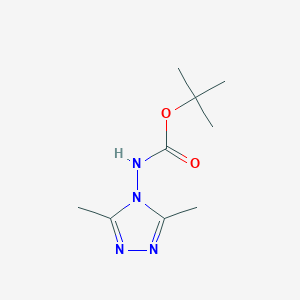

Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate, commonly known as TBC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. TBC is a white crystalline powder that has a molecular weight of 229.28 g/mol and a melting point of 149-151°C. In

Mechanism of Action

TBC exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. TBC binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, resulting in a decrease in pH.

Biochemical and Physiological Effects:

TBC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TBC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TBC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

TBC has several advantages as a reagent in lab experiments. It is easy to handle, stable under normal lab conditions, and has a long shelf life. TBC is also relatively inexpensive and readily available from commercial suppliers. However, TBC has some limitations in lab experiments. It is sensitive to moisture and should be stored in a dry environment. TBC is also incompatible with some reagents, such as strong acids and bases, and should be handled with care.

Future Directions

There are several future directions for the research on TBC. One potential area of research is the development of TBC-based anti-cancer drugs. TBC has been shown to have anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another area of research is the development of TBC-based anti-inflammatory agents. TBC has been shown to have anti-inflammatory effects in vitro, and further studies are needed to determine its efficacy in animal models of inflammation. Finally, TBC could be used as a tool for the study of carbonic anhydrase inhibition in various biological systems.

Synthesis Methods

TBC can be synthesized by reacting tert-butyl carbamate with 3,5-dimethyl-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, at room temperature. The yield of TBC can be improved by optimizing the reaction conditions, including the reaction time, temperature, and catalyst concentration.

Scientific Research Applications

TBC has been widely used in scientific research due to its diverse range of applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of carbamates and triazoles. TBC has also been used as a building block for the synthesis of various pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents.

properties

CAS RN |

187145-70-6 |

|---|---|

Molecular Formula |

C9H16N4O2 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate |

InChI |

InChI=1S/C9H16N4O2/c1-6-10-11-7(2)13(6)12-8(14)15-9(3,4)5/h1-5H3,(H,12,14) |

InChI Key |

ZLBDGHKVKKJYLY-UHFFFAOYSA-N |

SMILES |

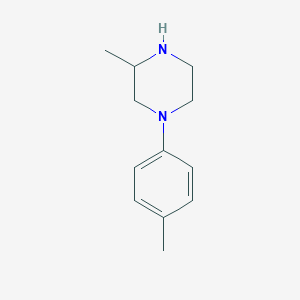

CC1=NN=C(N1NC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1=NN=C(N1NC(=O)OC(C)(C)C)C |

synonyms |

Carbamic acid, (3,5-dimethyl-4H-1,2,4-triazol-4-yl)-, 1,1-dimethylethyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)

![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)